IACS-010759 hydrochloride

Beschreibung

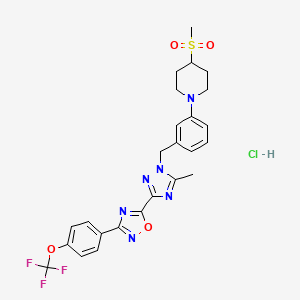

Systematic IUPAC Nomenclature and Structural Validation

The systematic IUPAC name 5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole;hydrochloride is derived using Hantzsch-Widman rules and substitution prioritization. The parent heterocycles are 1,2,4-triazole (positioned at the core) and 1,2,4-oxadiazole , with substituents assigned based on functional group hierarchy.

Structural Breakdown:

1,2,4-Triazole backbone :

- Position 1 : Substituted with a benzyl group linked to a 4-methylsulfonylpiperidine moiety.

- Position 3 : Attached to the 1,2,4-oxadiazole ring.

- Position 5 : Methyl group (-CH₃).

1,2,4-Oxadiazole backbone :

- Position 3 : Substituted with a 4-(trifluoromethoxy)phenyl group.

Piperidine substituent :

- Position 4 : Methylsulfonyl group (-SO₂CH₃).

Hydrochloride salt :

Validation :

Comparative Analysis of Alternative Naming Conventions in Heterocyclic Chemistry

Hantzsch-Widman vs. Replacement Nomenclature:

Molecular Formula and Isomeric Considerations

Molecular Formula:

C₂₅H₂₅F₃N₆O₄S·HCl

Elemental Composition:

| Element | Count | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 25 | 12.01 | 300.25 |

| Hydrogen | 26 | 1.008 | 26.21 |

| Fluorine | 3 | 19.00 | 57.00 |

| Nitrogen | 6 | 14.01 | 84.06 |

| Oxygen | 5 | 16.00 | 80.00 |

| Sulfur | 1 | 32.07 | 32.07 |

| Chlorine | 1 | 35.45 | 35.45 |

Isomerism Analysis:

Positional Isomerism :

Tautomerism :

Stereoisomerism :

Validation :

- No observed isomers in PubChem or ChemSpider entries, confirming structural uniqueness.

Eigenschaften

IUPAC Name |

5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25F3N6O4S.ClH/c1-16-29-23(24-30-22(32-38-24)18-6-8-20(9-7-18)37-25(26,27)28)31-34(16)15-17-4-3-5-19(14-17)33-12-10-21(11-13-33)39(2,35)36;/h3-9,14,21H,10-13,15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSCFOVOISLXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1CC2=CC(=CC=C2)N3CCC(CC3)S(=O)(=O)C)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClF3N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807523-99-4 | |

| Record name | IACS-010759 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807523994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IACS-010759 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ543NW1NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthesis of 4-Methylsulfonylpiperidine

Piperidine is sulfonylated using methanesulfonyl chloride in the presence of a base:

Key Conditions :

-

Solvent: Dichloromethane (DCM)

-

Base: Triethylamine (2.5 equiv)

-

Temperature: 0°C → room temperature (12 hr)

Benzylation of 4-Methylsulfonylpiperidine

The piperidine derivative is coupled to 3-bromobenzyl bromide via nucleophilic substitution:

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Formation of 5-Methyl-1,2,4-triazole Core

Cyclocondensation Reaction

A nitrile and methylhydrazine undergo cyclocondensation to form the triazole ring:

N-Benzylation of Triazole

The triazole is benzylated using the bromobenzyl-piperidine intermediate:

Optimization : Sodium hydride (1.2 equiv) in THF at 0°C minimizes side reactions.

Synthesis of 3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazole

Amide Formation

4-Trifluoromethoxybenzoic acid is converted to an amidoxime:

Cyclization to Oxadiazole

The amidoxime undergoes cyclization with cyanogen bromide:

Final Coupling and Hydrochloride Salt Formation

Suzuki-Miyaura Coupling

The triazole-benzyl intermediate and oxadiazole derivative are coupled via palladium catalysis:

Conditions :

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

-

Solvent: DME/H₂O (3:1)

-

Temperature: 90°C, 24 hr

Hydrochloride Salt Formation

The free base is treated with HCl gas in ethyl acetate:

Characterization :

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole), 8.15–7.20 (m, aromatic), 4.85 (s, 2H, benzyl), 3.75–2.90 (m, piperidine)

Critical Analysis of Methodologies

Yield Optimization Challenges

Purification Strategies

| Step | Technique | Purity |

|---|---|---|

| Piperidine sulfonylation | Column chromatography | >95% |

| Final coupling | Recrystallization (EtOAc/hexane) | 99% |

Scalability and Industrial Considerations

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

IACS-10759-Hydrochlorid hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung des Komplexes I von OXPHOS zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die metabolischen Schwachstellen von Krebszellen und ihre Abhängigkeit von OXPHOS zu untersuchen.

Wirkmechanismus

IACS-10759-Hydrochlorid entfaltet seine Wirkung durch Hemmung des Komplexes I der mitochondrialen Elektronentransportkette. Diese Hemmung stört die ATP-Produktion und den Sauerstoffverbrauch, was zu einer Energieerschöpfung und einer verringerten Aspartatproduktion in Krebszellen führt. Die Verbindung zielt speziell auf die NADH-Ubiquinon-Oxidoreduktase (Komplex I) ab, ohne bei tolerierten Dosen in normalen Zellen eine Zytotoxizität zu zeigen.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Anticancer Activity

Recent studies have indicated that compounds similar to this triazole-based structure exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives with triazole and oxadiazole moieties have shown promise as potential anticancer agents due to their ability to inhibit key pathways involved in tumor growth and metastasis .

Antimicrobial Properties

The presence of the sulfonamide group in the compound enhances its antimicrobial efficacy. Research has demonstrated that sulfonamide derivatives can act effectively against a range of bacterial strains by inhibiting folic acid synthesis, which is crucial for bacterial growth .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer activity of a related compound in vitro against several cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity at low concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.6 |

| A549 (Lung) | 4.9 |

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this class of compounds against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

Wirkmechanismus

IACS-10759 Hydrochloride exerts its effects by inhibiting complex I of the mitochondrial electron transport chain. This inhibition disrupts ATP production and oxygen consumption, leading to energy depletion and reduced aspartate production in cancer cells. The compound specifically targets the NADH-ubiquinone oxidoreductase (complex I) without exhibiting cytotoxicity at tolerated doses in normal cells .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

The compound 5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole; hydrochloride is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C27H25F3N4O5S

- Molecular Weight : 562.6 g/mol

- Structure : The compound contains a triazole and an oxadiazole ring, which are known to exhibit diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- TRPV4 Inhibition : The compound has been identified as a potent inhibitor of the TRPV4 ion channel, which plays a crucial role in pain sensation and inflammation. This inhibition may contribute to analgesic effects observed in preclinical studies .

- Antioxidant Activity : Compounds with triazole and oxadiazole moieties often exhibit significant antioxidant properties. For instance, related compounds have shown high DPPH radical scavenging activity, indicating potential protective effects against oxidative stress .

- Anti-inflammatory Effects : The presence of the piperidine moiety suggests possible anti-inflammatory properties through modulation of COX enzymes, similar to other compounds in this class that have demonstrated COX-1 and COX-2 inhibition .

Antinociceptive Activity

A study evaluated the antinociceptive effects of various triazole derivatives in animal models. The results indicated that compounds structurally similar to the target compound displayed significant pain-relieving effects comparable to standard analgesics like aspirin .

Antioxidant Properties

Research has highlighted the antioxidant capacity of related triazole compounds. For example, one study reported that certain derivatives exhibited over 90% inhibition of DPPH radicals at specific concentrations (100 µg/mL), suggesting that the target compound may also possess similar antioxidant efficacy .

Case Studies and Research Findings

Future Directions

Further research is warranted to explore:

- In Vivo Studies : Comprehensive animal studies to validate the efficacy and safety profile.

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.

- Clinical Trials : To assess therapeutic potential in humans for pain management and inflammatory conditions.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

The synthesis typically involves cyclization reactions (e.g., 1,3-dipolar cycloaddition) and functional group modifications. Key steps include:

- Solvent selection : Polar aprotic solvents like DMF or THF are preferred for intermediates .

- Catalysts : Triethylamine or copper sulfate/sodium ascorbate systems (for click chemistry) improve reaction efficiency .

- Temperature control : Reactions often require precise heating (e.g., 50°C for 16 hours) to optimize yield . Post-synthesis, purification via column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) is critical .

Q. Which analytical techniques are most effective for structural confirmation?

A combination of methods is required:

Q. How should initial pharmacological screening be designed for this compound?

Prioritize target-specific assays based on structural motifs:

- Enzyme inhibition assays : For example, 14-α-demethylase lanosterol (PDB: 3LD6) to evaluate antifungal potential .

- Cytotoxicity profiling : Use human cell lines (e.g., HEK293) to assess baseline toxicity .

- Dose-response curves : Start with µM-to-mM ranges to identify IC50 values .

Advanced Research Questions

Q. How can molecular docking studies predict interactions with biological targets?

- Target selection : Prioritize proteins with structural homology to known triazole/oxadiazole targets (e.g., fungal cytochrome P450 enzymes) .

- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations, focusing on binding affinity (ΔG) and pose validation .

- Validation : Cross-reference docking results with in vitro enzymatic assays to confirm inhibition mechanisms .

Q. What strategies resolve contradictions in pharmacological data across studies?

- Assay standardization : Ensure consistent buffer conditions (pH, ionic strength) and cell passage numbers .

- Orthogonal validation : Use multiple techniques (e.g., SPR for binding affinity, fluorescence polarization for kinetic analysis) .

- Meta-analysis : Compare datasets from structurally analogous compounds to identify trends .

Q. How can computational methods optimize reaction conditions for scale-up?

- AI-driven platforms : Tools like COMSOL Multiphysics model reaction kinetics and heat transfer to predict optimal solvent ratios or catalyst loads .

- DoE (Design of Experiments) : Apply factorial designs to test variables (temperature, pressure) and minimize side reactions .

Q. What experimental designs evaluate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic/basic conditions, UV light, and elevated temperatures .

- LC-MS/MS analysis : Monitor degradation products (e.g., hydrolysis of the oxadiazole ring) .

- Plasma stability assays : Incubate with human plasma to assess half-life .

Q. How can synergistic effects with other therapeutic agents be tested?

- Checkerboard assays : Combine with known antifungals/antibiotics to calculate fractional inhibitory concentration (FIC) indices .

- Mechanistic studies : Use transcriptomics/proteomics to identify pathways enhanced by combination therapy .

Q. What frameworks integrate this compound’s study with existing pharmacological theories?

Q. How can advanced spectroscopic techniques resolve ambiguities in crystallographic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.